molecular formula C23H25FN2O2S B2919186 4-butoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 933017-34-6

4-butoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide

Cat. No.: B2919186
CAS No.: 933017-34-6
M. Wt: 412.52
InChI Key: ZIDDTBOXGJYOFN-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a butoxy group at the para position. The amide nitrogen is connected via an ethyl linker to a 1,3-thiazole ring, which is further substituted with a 3-fluorophenyl group at position 2 and a methyl group at position 4.

Properties

IUPAC Name

4-butoxy-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O2S/c1-3-4-14-28-20-10-8-17(9-11-20)22(27)25-13-12-21-16(2)26-23(29-21)18-6-5-7-19(24)15-18/h5-11,15H,3-4,12-14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDDTBOXGJYOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Coupling with Benzamide: The final step involves coupling the synthesized thiazole derivative with a benzamide derivative. This can be achieved through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, stringent reaction condition controls, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the butoxy group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Reagents like bromine or nitric acid can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Bromine in chloroform, nitric acid in sulfuric acid.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring and butoxy group.

    Reduction: Reduced benzamide derivatives.

    Substitution: Halogenated or nitrated fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-butoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a pharmacological agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic effects. Studies may investigate its efficacy in treating certain diseases or conditions, particularly those involving inflammation or microbial infections.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-butoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Key Data/Properties
4-butoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide 1,3-Thiazole - 3-Fluorophenyl (C2), methyl (C4)
- Butoxy-benzamide (N-linked)
No explicit data in evidence; structurally related to VU0357121 (neuroactive agent)
N-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide (4da) 1,3-Thiazole - 4-Chlorophenyl (C2), hydroxy (C4)
- Unsubstituted benzamide
90–95% synthesis yield; amorphous yellow solid; characterized by IR, NMR, HR-MS
4-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide (G570-0117) 1,3-Thiazole - 3-Fluorophenyl (C2), methyl (C4)
- Fluoro-sulfonamide (N-linked)
Mol. weight: 394.46; available as 1 mg sample
4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide (51) 1,2,4-Triazine - 3-Fluorophenyl (C5), sulfamoyl, benzylthio
- Chloro, methylphenyl-benzamide
Melting point: 266–268°C; characterized by IR, NMR
4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide 1,2,4-Thiadiazole - 3-Oxo group (C3)
- Methoxy-benzamide (N-linked)
CAS 2442597-65-9; synonyms include MS-9219

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • 4-butoxy : A butoxy group that enhances lipophilicity.
  • N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl} : A thiazole derivative that may contribute to its biological activity through specific interactions with biological targets.
  • benzamide : The benzamide moiety is known for its role in various pharmacological activities.

Molecular Formula

The molecular formula of the compound is C19H24FN3O2SC_{19}H_{24}FN_{3}O_{2}S, indicating a complex structure with multiple functional groups.

Anticancer Potential

Research indicates that thiazole-containing compounds exhibit promising anticancer properties. For instance, derivatives similar to our compound have shown effectiveness against solid tumors by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves cell cycle arrest and modulation of apoptotic pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of HDACs
Receptor ModulationPossible interaction with neurotransmitter receptors

Case Studies

While specific case studies directly involving 4-butoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide are sparse, analogous compounds have been extensively studied:

  • Thiazole Derivatives in Cancer Therapy :
    • A study demonstrated that thiazole derivatives showed significant cytotoxic effects against various cancer cell lines. These compounds were noted for their ability to induce apoptosis through the activation of caspase pathways .
  • Benzamide Class Compounds :
    • Benzamides have been highlighted for their role in inhibiting HDACs, which are critical for regulating gene expression involved in cancer cell proliferation. One such compound showed an IC50 value of 1.30 μM against HepG2 cells, suggesting potent anticancer activity .

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